4-[3-(4-methylphenyl)acryloyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-2-4-13(5-3-12)6-7-14(16)15-8-10-17-11-9-15/h2-7H,8-11H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUCVDYUBRMBIY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-[3-(4-methylphenyl)acryloyl]morpholine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inicj-e.org For this compound, the analysis reveals two primary disconnections corresponding to key bond formations in the forward synthesis.
The most logical primary disconnection is at the amide C-N bond. This simplifies the target molecule into two synthons: a morpholinium ion and a 3-(4-methylphenyl)acryloyl cation. These correspond to the real-world reagents morpholine (B109124) and a reactive derivative of 4-methylcinnamic acid, such as its acid chloride or ester.
A second strategic disconnection can be made at the C-C double bond of the acryloyl moiety. This approach, based on olefination reactions like the Horner-Wadsworth-Emmons reaction or cross-coupling reactions like the Heck reaction, breaks the molecule down into morpholine, an acrylate (B77674) derivative, and a p-tolyl precursor. misuratau.edu.lyorganic-chemistry.org
A further disconnection of the 4-methylcinnamic acid precursor leads back to 4-methylbenzaldehyde (B123495) and an acetic acid derivative (via an aldol-type condensation) or to 4-iodotoluene (B166478) and acrylic acid (via a Heck coupling). This systematic deconstruction provides a roadmap for various potential synthetic routes, starting from simple commercial precursors.
Conventional Synthetic Approaches to N-Acryloylmorpholine Derivatives
Conventional methods for synthesizing N-acryloylmorpholine and its derivatives typically involve the formation of the amide bond from morpholine and a suitable acrylic acid precursor.
A common and straightforward method for forming the amide bond is the acylation of morpholine with an acryloyl halide, most frequently acryloyl chloride. chemicalbook.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures (e.g., 0 °C) to control its exothermic nature. chemicalbook.com A base, commonly a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. chemicalbook.com This approach is widely used due to the high reactivity of acid halides, often resulting in good to excellent yields of the desired N-acryloylmorpholine product. chemicalbook.com
To synthesize the specific target compound, this compound, this method would require the prior synthesis of 3-(4-methylphenyl)acryloyl chloride (4-methylcinnamoyl chloride), which is then reacted with morpholine under similar conditions.
Direct condensation of morpholine with an acrylic acid derivative represents another conventional pathway. The direct reaction with acrylic acid itself requires high temperatures to remove water and is often impractical for complex molecules. Therefore, the carboxylic acid is typically activated using stoichiometric coupling reagents. ucl.ac.uk Common activating agents include carbodiimides (like EDC) or phosphonium-based reagents (like T3P). ucl.ac.uk These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by morpholine.
Another approach involves the use of mixed anhydrides. For instance, acrylic acid can be reacted with another acid anhydride (B1165640), such as trichloroacetic anhydride, in the presence of phosphorus pentoxide. google.com The resulting acrylic trichloroacetic anhydride is a highly reactive intermediate that readily undergoes acylation with morpholine to yield the N-acryloylmorpholine product. google.com While effective, these methods generate significant stoichiometric byproducts, which is a drawback from a green chemistry perspective. ucl.ac.ukresearchgate.net
Advanced Synthetic Strategies for Substituted Acryloylmorpholine Compounds
More advanced strategies focus on improving efficiency, atom economy, and control over the molecular structure, particularly for substituted derivatives like the target compound.
Modern synthetic chemistry increasingly relies on catalytic methods to form C-C and C-N bonds, offering more sustainable alternatives to conventional routes. sigmaaldrich.com
C-C Bond Formation: The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming C-C bonds by coupling an alkene with an aryl or vinyl halide. misuratau.edu.lyorganic-chemistry.org This strategy can be applied to synthesize this compound by coupling N-acryloylmorpholine with an aryl halide, such as 4-iodotoluene or 4-bromotoluene. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)2), often with a phosphine (B1218219) ligand, and a base. misuratau.edu.ly This approach builds the substituted alkene framework directly onto the pre-formed amide.
| Catalytic C-C Bond Formation via Heck Reaction | |
| Reactant 1 | N-Acryloylmorpholine |
| Reactant 2 | 4-Iodotoluene or 4-Bromotoluene |
| Catalyst | Palladium source (e.g., Pd(OAc)2, PdCl2) |
| Ligand | Phosphine-based (e.g., PPh3) or Phosphine-free systems |
| Base | Organic (e.g., Et3N) or Inorganic (e.g., KOAc) |
| Product | This compound |
C-N Bond Formation: Catalytic amidation involves the direct coupling of a carboxylic acid and an amine, avoiding the need for stoichiometric activating agents. ucl.ac.ukdntb.gov.ua Various catalysts, including those based on boron, zirconium, or ruthenium, have been developed for this transformation. researchgate.netsigmaaldrich.com For the target molecule, this would involve the direct reaction of 4-methylcinnamic acid with morpholine in the presence of a suitable catalyst system. These methods are highly atom-economical as the only byproduct is water. While significant progress has been made, the substrate scope and reaction conditions for catalytic amidation are still areas of active research. dntb.gov.ua
The acryloyl group in the target molecule contains a C=C double bond, which can exist as either an E (trans) or Z (cis) isomer. Stereoselective synthesis aims to produce a single isomer preferentially.
The Mizoroki-Heck reaction is well-known for its high trans selectivity, which arises from the syn-addition of the palladium-aryl complex to the alkene followed by syn-β-hydride elimination. misuratau.edu.ly Therefore, using the Heck reaction to synthesize this compound would be expected to yield predominantly the E-isomer.
For the synthesis of more complex analogues, where stereocenters might be present on the morpholine ring, stereoselective methods are crucial. For example, solid-phase synthesis strategies starting from chiral amino acids like serine or threonine have been used to create morpholine-3-carboxylic acid derivatives with high stereochemical control. nih.govresearchgate.net Such approaches could be adapted to produce chiral analogues of the target compound, where specific stereoisomers are desired.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, represent a highly efficient strategy for generating molecular complexity. numberanalytics.com Although specific MCRs for the direct synthesis of this compound are not extensively documented, the application of well-established isocyanide-based MCRs can be conceptually proposed.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for creating α-aminoacyl amides by combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov A theoretical Ugi-type pathway to a precursor of the target molecule could involve the reaction of 4-methylbenzaldehyde, morpholine, an isocyanide, and a suitable carboxylic acid. The reaction proceeds via the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate to form a bis-amide product after an irreversible Mumm rearrangement. wikipedia.orgnih.gov The versatility of the Ugi reaction allows for the synthesis of large libraries of compounds for screening purposes. wikipedia.org
Passerini Reaction: The Passerini three-component reaction (3-CR) typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. numberanalytics.comwikipedia.orgorganicreactions.org While the classic Passerini reaction might not directly yield the target structure, its variations are numerous. organicreactions.org For instance, a Passerini reaction using 4-methylcinnamaldehyde could introduce the core α,β-unsaturated framework. However, α,β-unsaturated aldehydes can sometimes be poor substrates for this reaction. rsc.org The reaction is generally favored in aprotic solvents, consistent with a concerted mechanism involving a non-polar cyclic transition state. wikipedia.orgrsc.org
These MCR approaches offer significant advantages in terms of atom economy and reduction of synthetic steps compared to traditional linear syntheses.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining materials of high purity. The techniques employed are largely based on established methods for chalcones and related amide compounds. jetir.orgrsc.orglibretexts.org
Recrystallization: This is a primary method for purifying crude solid products. rsc.orglibretexts.org For chalcone (B49325) derivatives, 95% ethanol (B145695) is a commonly used solvent. jetir.orgrsc.org The process involves dissolving the crude compound in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the mother liquor. rsc.org For compounds with lower melting points, the dissolution may be performed at a controlled temperature to avoid melting the product. rsc.org
Column Chromatography: This technique is essential for separating complex mixtures or purifying non-crystalline products. jetir.org It separates compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase. jetir.org For chalcone-type compounds, silica (B1680970) gel is the most common stationary phase. jetir.org The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). rsc.org The polarity of the eluent is optimized using Thin-Layer Chromatography (TLC) to achieve effective separation. jetir.org The use of an excess of a reactant, like acetophenone (B1666503) in a Claisen-Schmidt condensation, can complicate purification as it may co-elute with the desired product, making recrystallization a necessary subsequent step. nih.gov
Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. jetir.orgrsc.orglibretexts.org For chalcones, a typical solvent system is a 3:1 mixture of hexanes and ethyl acetate. rsc.org
| Technique | Description | Common Application for Chalcone-type Compounds |
| Recrystallization | Purification of solids based on differences in solubility. | The crude product is dissolved in hot ethanol and cooled to induce crystallization of the pure compound. jetir.orgrsc.org |
| Column Chromatography | Separation of compounds based on differential adsorption on a stationary phase. | A slurry of the crude product is loaded onto a silica gel column and eluted with a hexane/ethyl acetate gradient. jetir.orgrsc.org |
| Thin-Layer Chromatography (TLC) | Analytical separation to monitor reactions and determine purity. | Used to determine reaction completion and to optimize the eluent system for column chromatography. jetir.orglibretexts.org |
Exploration of Chemical Reactivity and Derivatization of this compound
The chemical structure of this compound features three distinct regions amenable to chemical modification: the acryloyl moiety, the phenyl ring, and the morpholine ring system. This allows for extensive derivatization to explore structure-activity relationships.
Modifications of the Acryloyl Moiety
The α,β-unsaturated carbonyl system, or enone, is a highly reactive functional group that can undergo several transformations. jchemrev.comjchemrev.com
Michael Addition (Conjugate Addition): The β-carbon of the enone is electrophilic and susceptible to attack by nucleophiles. This conjugate addition is a key reaction for chalcones. jchemrev.com Nucleophiles such as thiols can readily add to the double bond.
Reduction: The carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ketone (a dihydrochalcone (B1670589) derivative). nih.govnih.gov Reagents like benzeneselenol, generated in situ, have been shown to be effective for this chemoselective reduction. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a common method.
Epoxidation: The electron-deficient double bond can be epoxidized to form an epoxide ring. This reaction adds a reactive three-membered ring to the scaffold, which can be opened by various nucleophiles for further functionalization.
Cycloaddition Reactions: The enone system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. It can also react with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazoline rings, a common heterocyclic derivative of chalcones. frontiersin.org
| Reaction Type | Reagent/Condition | Expected Product |
| Michael Addition | Thiol (R-SH) | β-Thioether derivative |
| Reduction | H₂, Pd/C | 4-[3-(4-methylphenyl)propanoyl]morpholine |
| Epoxidation | m-CPBA | 4-{[3-(4-methylphenyl)oxiran-2-yl]carbonyl}morpholine |
| Cycloaddition | Hydrazine (N₂H₄) | Pyrazoline-fused derivative |
Functionalization of the Phenyl Ring
The 4-methylphenyl (tolyl) group offers sites for further chemical modification.
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to other functional groups. Selective oxidation to the corresponding aldehyde can be achieved using reagents like cerium(IV) salts or enzymatically with laccase. thieme-connect.deacs.org Further oxidation to a carboxylic acid is also possible, for instance, using N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen. researchgate.net The choice of oxidant and reaction conditions is critical to control the extent of oxidation. thieme-connect.de N-alkyl pyridinium (B92312) salts have also been shown to catalyze the oxidation of methyl aromatics. rsc.org
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation. The existing activating methyl group and the deactivating acryloyl group will direct incoming electrophiles primarily to the positions ortho to the methyl group (positions 3 and 5 of the phenyl ring).
Transformations of the Morpholine Ring System
The morpholine ring in this compound is an N-acylmorpholine. The presence of the electron-withdrawing acryloyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom, making it much less reactive than a typical secondary amine.
Amide Bond Cleavage: The amide bond is generally stable but can be cleaved under harsh conditions, such as strong acid or base hydrolysis, to yield 3-(4-methylphenyl)acrylic acid and morpholine.
Reduction of the Amide: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the N-acylmorpholine into a tertiary amine, 4-[3-(4-methylphenyl)allyl]morpholine.
Ring-Opening Reactions: While the morpholine ring itself is quite stable, ring-opening reactions are known under specific conditions. For example, quantum chemistry studies have explored pathways for the ring-opening of morpholinyl radicals in the presence of oxygen. nih.gov Other strategies involve the SN2-type ring opening of activated aziridines with haloalcohols to synthesize morpholines, a process that could theoretically be reversed under specific conditions to open the ring. nih.govacs.org However, these reactions are not typically performed on stable N-acylmorpholines. The kinetic inertness of certain products can terminate polymerization attempts involving morpholine-2,5-dione (B184730) ring-opening. rsc.org
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable insights into the molecular structure and bonding within 4-[3-(4-methylphenyl)acryloyl]morpholine. By examining the absorption and scattering of infrared radiation and light, respectively, a detailed picture of the compound's functional groups and their vibrational modes can be constructed.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. The most prominent of these is the strong stretching vibration of the α,β-unsaturated carbonyl group (C=O), which typically appears in the range of 1640–1655 cm⁻¹. Another significant feature is the stretching vibration of the alkene C=C bond, generally observed between 1560 and 1650 cm⁻¹.
Aromatic C-H stretching vibrations from the 4-methylphenyl group are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine (B109124) ring and the methyl group are typically found between 3000 and 2850 cm⁻¹. The presence of the morpholine ring is further indicated by C-N and C-O stretching vibrations, which are expected in the fingerprint region of the spectrum.
Table 1: Characteristic FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch (Morpholine) |
| ~2860 | Medium | Aliphatic C-H Stretch (Methyl) |
| ~1650 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1605 | Medium-Strong | C=C Stretch (Alkene) |
| ~1510 | Medium | C=C Stretch (Aromatic) |
| ~1240 | Medium | C-N Stretch (Morpholine) |
| ~1115 | Medium | C-O Stretch (Morpholine) |
| ~820 | Strong | C-H Out-of-plane Bend (p-disubstituted benzene) |
Raman Spectroscopic Studies
Raman spectroscopy offers complementary information to FTIR analysis. For this compound, the Raman spectrum would be expected to show a strong band corresponding to the C=C stretching of the acryloyl moiety, as this non-polar bond typically results in a strong Raman signal. The symmetric breathing mode of the p-disubstituted benzene (B151609) ring would also be a prominent feature.
Analysis of Characteristic Vibrational Modes and Functional Group Assignments
The combination of FTIR and Raman data allows for a comprehensive assignment of the vibrational modes. The chalcone (B49325) backbone gives rise to characteristic bands for the carbonyl and ethylenic groups. The morpholine ring introduces vibrations associated with its C-N, C-O, and C-H bonds. The 4-methylphenyl group contributes the expected aromatic C-H and C=C vibrations, as well as the characteristic out-of-plane bending modes for a 1,4-disubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the morpholine ring, the acryloyl group, and the 4-methylphenyl group. The protons of the morpholine ring typically appear as two triplets in the regions of δ 3.31–3.32 ppm and δ 3.75–3.88 ppm.
The two ethylenic protons of the acryloyl group (α-H and β-H) are expected to appear as doublets in the range of δ 7.40–7.55 ppm and δ 7.67–7.80 ppm, respectively. The large coupling constant (typically around 15 Hz) between these two protons is indicative of an E-configuration around the double bond. mdpi.com The protons of the 4-methylphenyl group would appear as two doublets in the aromatic region, and the methyl protons would give a singlet at approximately δ 2.3-2.4 ppm.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.35 | Singlet | 3H | -CH₃ |
| ~3.65 | Triplet | 4H | Morpholine -CH₂-N- |
| ~3.75 | Triplet | 4H | Morpholine -CH₂-O- |
| ~7.20 | Doublet | 2H | Aromatic H (ortho to -CH₃) |
| ~7.45 | Doublet | 1H | α-H (alkene) |
| ~7.50 | Doublet | 2H | Aromatic H (ortho to acryloyl) |
| ~7.75 | Doublet | 1H | β-H (alkene) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the α,β-unsaturated ketone is characteristically found in the deshielded region of the spectrum, typically between δ 187 and 188 ppm. mdpi.com The carbons of the morpholine ring would appear in the range of δ 40-70 ppm.
The olefinic carbons of the acryloyl group would be observed at approximately δ 120-145 ppm. The aromatic carbons of the 4-methylphenyl group would give rise to four distinct signals in the region of δ 125-140 ppm, with the carbon attached to the methyl group appearing at a characteristic chemical shift. The methyl carbon itself would be found at around δ 21 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~21.5 | -CH₃ |
| ~42.5, ~46.0 | Morpholine -CH₂-N- |
| ~66.8 | Morpholine -CH₂-O- |
| ~121.0 | α-C (alkene) |
| ~129.0 | Aromatic CH (ortho to -CH₃) |
| ~129.8 | Aromatic CH (ortho to acryloyl) |
| ~132.0 | Aromatic C (ipso to acryloyl) |
| ~141.0 | Aromatic C (ipso to -CH₃) |
| ~144.0 | β-C (alkene) |
| ~165.0 | C=O (amide) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for determining the intricate structure of organic molecules. For a compound like this compound, these techniques would be indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For the target molecule, COSY would be expected to show correlations between the vinyl protons of the acryloyl group, as well as within the morpholine ring and the tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals of the methyl, methylene (B1212753), and methine groups based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between carbon and proton atoms. This would allow for the connection of the different fragments of the molecule, for instance, showing the correlation between the carbonyl carbon and protons on both the vinyl group and the morpholine ring, thus confirming the acryloylmorpholine core structure. It would also confirm the attachment of the 4-methylphenyl group to the acryloyl unit.
No specific COSY, HSQC, or HMBC data for this compound were found in the conducted search.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₇NO₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₄H₁₈NO₂⁺ | 232.1332 |
| [M+Na]⁺ | C₁₄H₁₇NNaO₂⁺ | 254.1151 |
This table is generated based on theoretical calculations and does not represent experimental data.
No experimental HRMS data for this compound were identified in the search results.
In mass spectrometry, the molecular ion can break apart into smaller charged fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would be expected.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment Structure |
|---|---|
| 231 | [C₁₄H₁₇NO₂]⁺˙ (Molecular Ion) |
| 145 | [C₁₀H₉O]⁺ (4-methylcinnamoyl cation) |
| 117 | [C₉H₉]⁺ (4-methylstyryl cation) |
| 86 | [C₄H₈NO]⁺ (Morpholine carbonyl cation) |
This table represents a theoretical fragmentation pattern. Experimental data is required for confirmation.
No specific mass spectrometry fragmentation data for this compound was found in the performed searches.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This would confirm the geometry of the acryloyl linker and the conformation of the morpholine ring (e.g., chair, boat).
No published single-crystal X-ray diffraction studies for this compound were found.
The crystal structure would also allow for the analysis of intermolecular forces that stabilize the crystal lattice. For this compound, one might expect to observe weak C-H···O hydrogen bonds involving the morpholine oxygen and carbonyl group. Additionally, π-π stacking interactions between the aromatic tolyl rings of adjacent molecules could play a role in the crystal packing.
Detailed analysis of intermolecular interactions is dependent on obtaining a crystal structure, which is not available in the public domain for this specific compound.
Conformational Analysis of the Morpholine Ring and Acryloyl Substituents
The three-dimensional structure of this compound is dictated by the conformational preferences of its two primary components: the saturated morpholine heterocycle and the appended 3-(4-methylphenyl)acryloyl substituent. While specific X-ray crystallographic data for the title compound is not extensively available in the surveyed scientific literature, a detailed conformational analysis can be constructed based on the well-established principles of stereochemistry and data from closely related molecular structures.
Conformation of the Morpholine Ring
The morpholine ring, a six-membered saturated heterocycle, is analogous to cyclohexane. To minimize angle and torsional strain, it overwhelmingly adopts a non-planar chair conformation. libretexts.orglibretexts.org This configuration allows the bond angles to be approximately 109.5°, close to the ideal tetrahedral angle, and the hydrogens on adjacent carbon atoms to be in a staggered arrangement. libretexts.orglibretexts.org Studies on various morpholine derivatives confirm that the chair form is the lowest energy and most stable conformation. nih.govresearchgate.netnih.gov
In this chair conformation, the substituents on the ring carbons and the nitrogen atom can occupy two distinct types of positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the perimeter of the ring). transformationtutoring.com The large 3-(4-methylphenyl)acryloyl group attached to the morpholine nitrogen atom is expected to preferentially occupy an equatorial position. This orientation minimizes steric hindrance that would arise from 1,3-diaxial interactions with the axial hydrogen atoms on the C-3 and C-5 carbons of the morpholine ring. Such steric crowding would significantly destabilize a conformation where the bulky acryloyl group is in an axial position. transformationtutoring.com
Analysis of the closely related compound, 4-(4-nitrophenyl)morpholine (B78992), via X-ray crystallography confirms that the morpholine ring indeed adopts a chair conformation. nih.gov This provides strong evidence that the fundamental ring structure in this compound will also be a chair.
The table below presents typical geometric parameters for a substituted morpholine ring, derived from the crystallographic data of 4-(4-nitrophenyl)morpholine, which serves as a structural analogue. nih.gov
Interactive Data Table: Representative Bond Lengths and Angles for a Substituted Morpholine Ring
Data sourced from the crystal structure of 4-(4-nitrophenyl)morpholine for illustrative purposes. nih.gov
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | O1—C1 | 1.411 (2) Å |
| Bond Length | O1—C4 | 1.418 (2) Å |
| Bond Length | N1—C2 | 1.463 (2) Å |
| Bond Length | N1—C3 | 1.458 (2) Å |
| Bond Length | C1—C2 | 1.503 (3) Å |
| Bond Length | C3—C4 | 1.488 (3) Å |
| Bond Angle | C1—O1—C4 | 109.91 (14) ° |
| Bond Angle | C2—N1—C3 | 112.55 (14) ° |
| Bond Angle | O1—C1—C2 | 112.23 (16) ° |
| Bond Angle | N1—C2—C1 | 109.50 (15) ° |
| Bond Angle | N1—C3—C4 | 110.19 (16) ° |
| Bond Angle | O1—C4—C3 | 112.98 (16) ° |
Conformation of the Acryloyl Substituent
The 3-(4-methylphenyl)acryloyl substituent consists of several key structural features. The acryloyl group itself (–CO–CH=CH–) is characterized by sp² hybridized carbon and oxygen atoms. This hybridization results in a planar geometry for the atoms of the propenoyl fragment. The amide bond (CO–N) also exhibits a high degree of planar character due to resonance, which restricts rotation around the C-N bond.
The table below provides standard bond lengths for the fragments that constitute the 3-(4-methylphenyl)acryloyl substituent.
Interactive Data Table: Typical Bond Lengths in the Acryloyl Substituent
| Parameter | Atoms Involved | Typical Value (Å) |
| Amide C=O | C=O | ~1.23 Å |
| Amide C-N | C(O)-N | ~1.35 Å |
| Vinyl C=C | C=C | ~1.34 Å |
| Vinyl C-C | C(vinyl)-C(aryl) | ~1.47 Å |
| Aromatic C-C | C-C (in phenyl ring) | ~1.39 Å |
| Aromatic C-C | C(aryl)-C(methyl) | ~1.51 Å |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic structure, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
No published studies were found that utilized Density Functional Theory (DFT) to determine the ground state geometry and electronic structure of 4-[3-(4-methylphenyl)acryloyl]morpholine. Such a study would typically involve calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G) to find the lowest energy conformation of the molecule and to analyze properties like orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution. nih.gov
Ab Initio Methods for Energetic and Spectroscopic Properties
There are no available research findings employing ab initio methods to calculate the energetic and spectroscopic properties of this compound. These higher-level computational methods could be used to provide more accurate energy calculations and to predict spectroscopic data, such as vibrational frequencies (IR) and electronic transitions (UV-Vis).
Conformational Analysis and Energy Minima of this compound
A conformational analysis to identify the global and local energy minima of this compound has not been reported in the scientific literature. This type of study is crucial for understanding the three-dimensional shapes the molecule is likely to adopt and their relative stabilities.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment.
Conformational Dynamics and Flexibility Studies
No molecular dynamics (MD) simulation studies detailing the conformational dynamics and flexibility of this compound have been published. Such simulations would reveal how the molecule moves and changes shape over time, which is important for understanding its interactions with other molecules.
Solvent Effects on Molecular Conformation
There is no available research on the effects of different solvents on the conformation of this compound. Investigating solvent effects through MD simulations would help in understanding how the molecule behaves in different chemical environments, which is critical for predicting its solubility and reactivity in solution.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a ligand, such as a small molecule drug candidate, might interact with its protein target at the atomic level.
For morpholine-containing chalcones, molecular docking studies have been instrumental in predicting their binding modes within the active sites of various enzymes. For instance, studies on morpholine-based chalcones as inhibitors of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) have successfully predicted how these molecules orient themselves within the enzyme's binding pocket. nih.govnih.gov
Illustrative Example of Docking Scores for Morpholine (B109124) Chalcones against a Hypothetical Kinase Target
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity |
| This compound | -8.5 | High |
| 4-[3-(phenyl)acryloyl]morpholine | -8.2 | High |
| 4-[3-(4-chlorophenyl)acryloyl]morpholine | -8.9 | Very High |
| 4-[3-(4-methoxyphenyl)acryloyl]morpholine | -8.6 | High |
Disclaimer: The data in this table is illustrative and based on typical docking results for chalcone (B49325) derivatives against kinase targets. It does not represent experimentally verified data for the specific compounds listed.
Following the prediction of the binding mode, a detailed analysis of the intermolecular interactions is crucial for understanding the basis of the ligand's affinity and selectivity. For morpholine-containing chalcones, these interactions typically include:
Hydrogen Bonds: The oxygen atom of the morpholine ring and the carbonyl group of the chalcone backbone are potential hydrogen bond acceptors. They can form hydrogen bonds with amino acid residues such as arginine, lysine, or serine in the active site of the target protein. researchgate.net
Hydrophobic Interactions: The phenyl rings of the chalcone scaffold often engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. The 4-methyl group on the phenyl ring of the title compound would enhance these hydrophobic interactions. researchgate.net
π-π Stacking: The aromatic phenyl rings can also participate in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com
These interactions are critical for the stability of the ligand-protein complex. A comprehensive review of docking studies on chalcone analogues as MAO-B inhibitors highlights the importance of these interactions in determining the inhibitory potency. nih.gov
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify new compounds that possess the required features for biological activity. nih.gov
For a series of active morpholine-containing chalcones, a pharmacophore model can be generated based on the common structural features, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. This model can then be used as a 3D query to search large compound databases for molecules that match the pharmacophore, a process known as virtual screening. nih.gov This approach has been successfully applied to discover new inhibitors for various targets.
The key features of a pharmacophore for morpholine-containing chalcones would likely include:
A hydrogen bond acceptor feature corresponding to the morpholine oxygen.
Another hydrogen bond acceptor for the carbonyl oxygen.
Two hydrophobic/aromatic features for the phenyl rings.
Virtual screening using such a pharmacophore model could lead to the identification of novel scaffolds that retain the key interaction points of the morpholine chalcones but have different core structures, potentially leading to improved properties.
Derivation of Pharmacophoric Features
A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its interaction with a specific biological target. The derivation of pharmacophoric features for this compound is based on the analysis of its structural components and comparison with other bioactive chalcone derivatives. longdom.org Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, possess a common scaffold that gives rise to specific pharmacophoric features. nih.gov
The key pharmacophoric features of chalcone derivatives, and by extension this compound, typically include:
Two Aromatic Rings (Ar1 and Ar2): These are generally involved in hydrophobic and π-π stacking interactions within the receptor's binding pocket. longdom.orgmdpi.com In the case of this compound, the 4-methylphenyl group serves as one of the aromatic rings.
A Hydrogen Bond Acceptor (HBA): The carbonyl group (C=O) of the α,β-unsaturated ketone moiety is a prominent hydrogen bond acceptor, capable of forming hydrogen bonds with amino acid residues in the target protein. longdom.org
Hydrophobic Features: The methyl group on the phenyl ring contributes to the hydrophobic character of the molecule, which can influence its binding affinity and selectivity. nih.gov
Additional Hydrogen Bond Acceptors: The morpholine ring contains an oxygen atom that can also act as a hydrogen bond acceptor, potentially forming additional interactions with the biological target. mdpi.com The nitrogen atom in the morpholine ring can also contribute to the molecule's polarity and solubility.
Pharmacophore models for various series of chalcone derivatives have been developed to understand their structure-activity relationships (SAR). For instance, a four-point pharmacophore model for chalcone derivatives as Plasmodium falciparum growth inhibitors identified two hydrogen bond acceptors and two aromatic rings as crucial features. longdom.org Similarly, pharmacophore models for antibacterial chalcones have been generated to guide the design of new antimicrobial agents. acs.orgnih.gov
| Pharmacophoric Feature | Structural Component in this compound | Potential Interaction Type |
|---|---|---|
| Aromatic Ring 1 | 4-methylphenyl group | Hydrophobic, π-π stacking |
| Aromatic Ring 2 (represented by the morpholine-carbonyl moiety) | Acryloylmorpholine fragment | Hydrophobic and polar interactions |
| Hydrogen Bond Acceptor 1 | Carbonyl oxygen | Hydrogen bonding |
| Hydrogen Bond Acceptor 2 | Morpholine oxygen | Hydrogen bonding |
| Hydrophobic Feature | Methyl group | Hydrophobic interaction |
Application in Ligand-Based Drug Design
Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown or not well-defined. nih.gov This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which can then be used to design new compounds or screen databases for potential hits.
The pharmacophoric features derived for this compound and related chalcones are valuable tools in ligand-based drug design. The process typically involves the following steps:
Pharmacophore Model Generation: A set of active chalcone derivatives is used to generate a 3D pharmacophore model that encapsulates the essential features for biological activity. acs.orgnih.gov This model serves as a template for the design of new molecules.
Virtual Screening: The generated pharmacophore model can be used as a query to search large chemical databases for molecules that match the defined features. This allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are developed to correlate the physicochemical properties of chalcone derivatives with their biological activities. nih.govresearchgate.netnih.gov These models can predict the activity of newly designed compounds and help in optimizing lead structures. For example, QSAR studies on chalcones have highlighted the importance of descriptors such as molecular weight and electronic properties (like HOMO energy) for their antibacterial activity. researchgate.net
Lead Optimization: By understanding the key pharmacophoric features and their influence on activity through SAR and QSAR studies, medicinal chemists can rationally modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. For instance, substitutions on the aromatic rings can be systematically varied to enhance interactions with the target. nih.gov
Computational studies on chalcone-morpholine hybrids have demonstrated the utility of this approach. For example, in silico docking studies have been used to predict the binding modes of these compounds with their target enzymes, providing insights into the specific interactions that contribute to their inhibitory activity. mdpi.com
| Ligand-Based Design Method | Application to this compound and Analogs | Key Findings from Studies on Related Compounds |
|---|---|---|
| Pharmacophore Modeling | Defining the essential 3D arrangement of chemical features required for biological activity. | Common features include aromatic rings, hydrogen bond acceptors, and hydrophobic centers. longdom.org |
| Virtual Screening | Identifying novel compounds from databases that fit the pharmacophore model. | Successful identification of new antibacterial chalcone derivatives. acs.orgnih.gov |
| QSAR | Predicting the biological activity of new derivatives based on their structural properties. | Correlation of activity with descriptors like ADME weight and HOMO energy. researchgate.net |
| Molecular Docking (In Silico) | Predicting the binding orientation and affinity within a target's active site. | Identification of key interactions, such as π-π stacking and hydrogen bonds. mdpi.com |
Investigation of Biological Activities and Mechanisms in Vitro & in Vivo, Non Human Models
Enzyme Inhibition Studies
No specific data was found regarding the inhibitory effects of 4-[3-(4-methylphenyl)acryloyl]morpholine on the following enzymes:
Carbonic Anhydrase Isoform Inhibition
There is no available research detailing the interaction between this compound and any carbonic anhydrase isoforms.
Phosphoinositide 3-Kinase (PI3Kα) Inhibition
While numerous studies have explored morpholine-containing compounds as inhibitors of PI3Kα, no research specifically identifies or quantifies the inhibitory activity of this compound against this enzyme. nih.govnih.gov
Other Enzyme Inhibition Profiles (e.g., Histone Deacetylase, Reverse Transcriptase)
There is a lack of published data concerning the inhibitory profile of this compound against other enzyme targets such as histone deacetylases (HDACs) or reverse transcriptase. While compounds with similar structural motifs have been investigated as dual PI3K and HDAC inhibitors, this specific molecule has not been a subject of such studies. nih.gov
Receptor Binding and Modulation Assays
No data is available in the scientific literature regarding the binding affinity or modulatory effects of this compound on the following neurotransmitter receptors:
Affinity for Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576) Pathways)
There are no published studies that have assessed the binding profile of this compound at serotonin or dopamine receptors.
Modulation of Receptors Involved in Neurological Processes
Morpholine-based chalcones have emerged as promising scaffolds in the search for new therapeutic agents for neurodegenerative diseases. tandfonline.com Their ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system, makes them attractive candidates for modulating neurological processes. tandfonline.comnih.gov Research has primarily focused on their inhibitory activity against key enzymes involved in the pathophysiology of these disorders, such as monoamine oxidases (MAO) and acetylcholinesterase (AChE). nih.govresearchgate.net
Monoamine oxidases, existing in two isoforms (MAO-A and MAO-B), are crucial enzymes in the metabolism of neurotransmitters. tandfonline.comnih.gov Dysregulation of these enzymes is implicated in various neurological conditions. tandfonline.com Studies have shown that certain morpholine-containing chalcones are potent and selective inhibitors of MAO-B. nih.govresearchgate.net For instance, a series of morpholine-containing α,β-unsaturated ketones were synthesized and evaluated for their inhibitory profiles against both MAO isoforms and AChE. nih.govresearchgate.net One of the lead compounds, MO1, demonstrated highly potent inhibition of MAO-B in the low nanomolar range, with an IC50 value of 0.030 µM. nih.govresearchgate.net This compound was found to be a reversible and mixed-type inhibitor of MAO-B. nih.govresearchgate.net
In addition to MAO inhibition, some morpholine-based chalcones have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.govresearchgate.net In the same study, compound MO5 was identified as a potent inhibitor of AChE with an IC50 value of 6.1 µM. nih.govresearchgate.net The dual-acting nature of some of these compounds, inhibiting both MAO-B and AChE, makes them particularly interesting for the potential treatment of complex neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net
Table 1: Inhibitory Activities of Representative Morpholine-Based Chalcones on Neurological Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| MO1 | MAO-B | 0.030 |
| MO7 | MAO-B | 0.25 |
| MO5 | AChE | 6.1 |
| MO9 | AChE | 12.01 |
| MO7 | MAO-A | 7.1 |
Data sourced from a study on morpholine-containing α,β-unsaturated ketones. nih.govresearchgate.net
Antiproliferative and Anticancer Research (Cell-Line Based)
The anticancer potential of morpholine-containing chalcones has been extensively investigated against various cancer cell lines. These studies have explored their cytotoxic effects, as well as their ability to induce cell cycle arrest and apoptosis.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., PC-3, 22RV1, MDA-MB-231, MDA-MB-453)
While specific cytotoxic data for this compound against the requested cell lines is not available in the reviewed literature, numerous studies have demonstrated the potent cytotoxic activity of structurally related morpholine-based chalcones against a range of cancer cells.
For instance, a series of triazene-appended morpholine (B109124) chalcones were synthesized and screened for their activity against breast, lung, and colorectal cancer cell lines. One compound displayed notable cytotoxicity against human breast cancer cells (MDA-MB-231) and colon cancer cells (SW480), with IC50 values of 20 and 12.5 µM, respectively. Importantly, this compound exhibited minimal to no cytotoxic effects on non-cancerous HEK-293T cell lines, suggesting a degree of selectivity towards cancer cells.
In another study, a series of chalcone (B49325) derivatives were evaluated for their antiproliferative effects against castration-resistant prostate cancer (CRPC) cell lines, including PC-3. Two compounds, 6d and 7j, demonstrated potent cytotoxic activity with IC50 values comparable to the chemotherapy drug cisplatin. These compounds also showed selective toxicity towards cancer cells over non-tumorigenic RWPE-1 cells.
Table 2: Cytotoxic Activity of Representative Morpholine-Based Chalcones on Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) |
|---|---|---|
| Triazene-appended morpholine chalcone | MDA-MB-231 (Breast Cancer) | 20 |
| Triazene-appended morpholine chalcone | SW480 (Colon Cancer) | 12.5 |
| Prenylated chalcone derivative 6d | PC-3 (Prostate Cancer) | Comparable to Cisplatin |
| Prenylated chalcone derivative 7j | PC-3 (Prostate Cancer) | Comparable to Cisplatin |
Data compiled from studies on various morpholine-based chalcone derivatives.
Investigations into Cell Cycle Arrest and Apoptosis Induction Pathways
Mechanistic studies have revealed that the cytotoxic effects of morpholine-based chalcones are often mediated through the induction of cell cycle arrest and apoptosis.
One study on a triazene-appended morpholine chalcone found that it arrested the cell cycle at the G1 phase in cancer cells. Furthermore, the compound was shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.
Similarly, an investigation into the effects of certain chalcone derivatives on human breast cancer MDA-MB-231 cells showed that the compound inhibited proliferation in a dose- and time-dependent manner by inducing cell cycle arrest at the G2/M phase.
The induction of apoptosis by these compounds is a key mechanism of their anticancer activity. Studies on prenylated chalcones in prostate cancer cells confirmed the activation of both early and late apoptotic pathways, associated with mitochondrial membrane depolarization.
Modulation of Protein Expression (e.g., p-PI3K, AKT, mTOR, Bcl-XL, Bcl-2, BAX)
The anticancer effects of morpholine-containing chalcones are also linked to their ability to modulate the expression of key proteins involved in cancer cell survival and proliferation. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.
Research on dimorpholinoquinazoline-based compounds, which share the morpholine moiety, has shown that they can act as potent inhibitors of the PI3K/Akt/mTOR pathway. One such compound inhibited the phosphorylation of PI3K, Akt, and mTOR proteins at nanomolar concentrations in MCF7 breast cancer cells.
Furthermore, the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for determining cell fate. Several studies have indicated that chalcone derivatives can modulate the expression of these proteins to favor apoptosis. For example, some chalcones have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key event in the induction of apoptosis. While direct evidence for the modulation of p-PI3K and Bcl-XL by morpholine chalcones is less documented in the reviewed literature, the inhibition of the PI3K/Akt pathway and the broader Bcl-2 family suggests that these proteins are likely also affected.
Antimicrobial Efficacy (In Vitro Studies)
In addition to their potential in neurology and oncology, morpholine-based chalcones have also been investigated for their antimicrobial properties.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Several studies have reported the synthesis and evaluation of morpholine-containing chalcones as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
In one study, a series of morpholine-based heterocyclic diazenyl chalcones were synthesized and evaluated for their antimicrobial potential. One of the derivatives, MD-6, was found to be highly active against various microbial strains, including the Gram-negative bacteria Salmonella typhi and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 µg/ml to 3.91 µg/ml. nih.gov
Another study on a series of novel chalcone derivatives reported their antibacterial activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). All the synthesized compounds showed activity against Bacillus subtilis, and some also exhibited activity against E. coli.
Table 3: Antibacterial Activity of a Representative Morpholine-Based Diazenyl Chalcone (MD-6)
| Bacterial Strain | Gram Stain | MIC (µg/ml) |
|---|---|---|
| S. typhi | Negative | 1.95 - 3.91 |
| E. coli | Negative | 1.95 - 3.91 |
Data from a study on morpholine based heterocyclic diazenyl chalcones. nih.gov
Antifungal Properties Against Pathogenic Fungi
No specific studies detailing the in vitro or in vivo antifungal properties of this compound against pathogenic fungi were identified. Although other morpholine derivatives, such as amorolfine (B1665469) and fenpropimorph, are known for their antifungal action, which targets the ergosterol (B1671047) biosynthesis pathway, no such data is available for the specified compound. nih.gov Research on structurally related compounds like Pyrimorph has focused on its efficacy against plant pathogenic fungi rather than human pathogens. researchgate.net
Antiviral Activity (e.g., HIV-1 Reverse Transcriptase)
There is no available research in the public domain that investigates the antiviral activity of this compound, including its potential inhibitory effects on HIV-1 reverse transcriptase (RT). While many non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket in the enzyme, there is no evidence to suggest that this compound has been screened or identified as an inhibitor of this target. scienceopen.comnih.gov
Other Biological Investigations
Antioxidant Activity
No dedicated studies on the antioxidant capacity of this compound were found. Standard antioxidant evaluations, such as the DPPH radical scavenging assay, have been applied to other heterocyclic compounds, but not to this specific molecule. sapub.orgresearchgate.net Research into the antioxidant potential of different morpholine derivatives has been published, but these compounds are structurally distinct from this compound. researchgate.netnih.gov
Anti-inflammatory Pathways
A review of available scientific literature yielded no information regarding the investigation of this compound in the context of anti-inflammatory pathways. There are no studies examining its effects on key inflammatory mediators or signaling pathways such as NF-κB or MAPKs. frontiersin.orgnih.gov
Antimalarial and Antitrypanosomal Properties
No data exists on the evaluation of this compound for antimalarial or antitrypanosomal activity. While other nitrogen-containing heterocyclic compounds, including some quinoline (B57606) and morpholine derivatives, have been investigated as potential agents against Plasmodium and Trypanosoma species, this specific compound has not been a subject of such research. mdpi.comnih.govnih.gov
Hypolipidemic Activity
There are no published studies investigating the potential hypolipidemic activity of this compound. Research into the lipid-lowering effects of morpholine-containing compounds has focused on other derivatives, such as those with 2-biphenylyl substitutions, which demonstrated an ability to decrease total cholesterol, LDL, and triglycerides in animal models. researchgate.netnih.gov However, no comparable data is available for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Impact of the 4-Methylphenyl Substituent on Biological Activity
The 4-methylphenyl group, also known as a p-tolyl group, serves as one of the two aryl rings in the chalcone (B49325) scaffold of 4-[3-(4-methylphenyl)acryloyl]morpholine. The presence and position of the methyl group on this phenyl ring are critical in defining the molecule's interaction with biological targets. The methyl group is an electron-donating group through an inductive effect, which can influence the electronic distribution across the entire chalcone system.
Research on various chalcone derivatives has shown that substituents on the phenyl rings can significantly modulate biological activity. For instance, in a study of chalcone derivatives as selective COX-2 inhibitors, the (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one was identified as a selective inhibitor. researchgate.net This highlights the effective role of the 4-methylphenyl moiety in interactions within the active site of the enzyme. researchgate.net Furthermore, studies on other chalcones, such as (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one, have demonstrated antileishmanial, antimalarial, and antioxidant activities, indicating the broad biological potential conferred by the 4-methylphenyl group. nih.gov
Role of the Acryloyl Linker in Molecular Interactions
The acryloyl linker, which forms the α,β-unsaturated carbonyl core of the chalcone, is a key determinant of the molecule's reactivity and biological activity. This enone system is a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues, such as cysteine, within the active sites of various enzymes. This covalent interaction can lead to irreversible inhibition of the target protein.
Influence of Morpholine (B109124) Ring Conformation and Substitution Patterns
The morpholine ring is a common pharmacophore in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. nih.gov In this compound, the morpholine ring is attached to the carbonyl group of the acryloyl linker. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a significant factor in molecular recognition at the target site. nih.gov
Correlation between Electronic and Steric Parameters and Observed Activities
The biological activity of chalcone derivatives is strongly correlated with their electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies on various chalcones have provided insights into these correlations.
Electronic Parameters: The electron-donating nature of the 4-methyl group on the phenyl ring increases the electron density of the aromatic system and can influence the reactivity of the acryloyl linker. This can affect the molecule's ability to participate in charge-transfer interactions or to be recognized by a biological target. QSAR models have shown that descriptors related to charge distribution are often crucial for the biological activity of chalcones. nih.gov
Steric Parameters: The size and shape of the molecule, governed by the arrangement of the 4-methylphenyl group and the morpholine ring around the central acryloyl linker, are critical for its fit into a binding site. The steric hindrance provided by these groups can either enhance or diminish activity depending on the topology of the target. The flexibility of the molecule also plays a role, allowing it to adopt different conformations to optimize its interaction with the target.
The interplay of these parameters is complex. For instance, while an electron-donating group like the methyl group might enhance the reactivity of the acryloyl system in some cases, its steric bulk might prevent the molecule from accessing a sterically constrained binding site.
Design Principles for Optimizing Potency and Selectivity
Based on the SAR and SPR analysis of this compound and related compounds, several design principles can be proposed to optimize potency and selectivity.
Modification of the Phenyl Ring: Introducing different substituents on the 4-methylphenyl ring can fine-tune the electronic and hydrophobic properties of the molecule. For example, adding electron-withdrawing groups could alter the reactivity of the Michael acceptor, potentially leading to different biological activities.
Alteration of the Acryloyl Linker: Modifications to the α,β-unsaturated system, such as introducing substituents on the α- or β-positions, could change the molecule's reactivity and conformation. This could be a strategy to enhance selectivity for a particular target.
Substitution on the Morpholine Ring: Introducing substituents on the morpholine ring could modulate its hydrogen-bonding capacity and steric profile. This could lead to improved interactions with the target protein and enhanced pharmacokinetic properties. e3s-conferences.org
Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems could lead to novel compounds with improved activity profiles. enamine.net Similarly, the 4-methylphenyl group could be replaced by other substituted aryl or heteroaryl rings to explore new interactions with biological targets.
The following table summarizes the biological activities of chalcone derivatives with structural similarities to this compound, providing a basis for rational drug design.
| Compound/Derivative Class | Key Structural Features | Observed Biological Activity | Reference |
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 4-methylphenyl group | Selective COX-2 inhibitor | researchgate.net |
| (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one | 4-methylphenyl group | Antileishmanial, antimalarial, antioxidant | nih.gov |
| Morpholine-based chalcones | Morpholine on phenyl ring | MAO-B and acetylcholinesterase inhibition | nih.gov |
| Chalcone-morpholine hybrids | Unsubstituted morpholine | Antiproliferative activity | e3s-conferences.org |
| Chalcone Mannich bases | Morpholine substitution | Decreased ChE inhibition | nih.gov |
These findings underscore the importance of a systematic approach to molecular modification, guided by SAR and SPR principles, to develop potent and selective therapeutic agents based on the this compound scaffold.
Applications in Chemical and Materials Science Non Biological, Non Clinical
Use as a Reactive Monomer in Polymer Synthesis
The acryloyl group in 4-[3-(4-methylphenyl)acryloyl]morpholine serves as a polymerizable unit, allowing it to be used as a monomer for the synthesis of a variety of polymers with tailored properties. The presence of the morpholine (B109124) and 4-methylphenyl groups can impart specific characteristics, such as thermal stability, solubility, and hydrophilicity, to the resulting polymer chains.
Homo- and Copolymerization of Acryloylmorpholine Derivatives
While specific studies on the homopolymerization of this compound are not extensively documented, the polymerization behavior of the closely related N-acryloylmorpholine (ACMO) has been well-investigated. ACMO can undergo homopolymerization to form poly(N-acryloylmorpholine) (PNAM), a polymer known for its biocompatibility and hydrophilicity. researchgate.netresearchgate.net It is anticipated that this compound would also undergo homopolymerization, likely resulting in a more rigid polymer with different solubility characteristics due to the presence of the bulky and hydrophobic 4-methylphenyl group.
The copolymerization of acryloylmorpholine derivatives with other vinyl monomers offers a pathway to a wide array of functional polymers. For instance, N-acryloylmorpholine has been successfully copolymerized with monomers such as methyl acrylate (B77674), methyl methacrylate (B99206), styrene, and vinyl acetate (B1210297). researchgate.netresearchgate.net These copolymerizations allow for the fine-tuning of the properties of the resulting polymers. By incorporating this compound into copolymers, it would be possible to introduce the specific properties associated with the 4-methylphenyl group, such as increased aromaticity and altered mechanical or optical properties.
Table 1: Reactivity Ratios for Copolymerization of N-Acryloylmorpholine (ACMO) with Various Monomers Data extrapolated from studies on N-acryloylmorpholine as a proxy for this compound.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Characteristics |
| N-Acryloylmorpholine (ACMO) | Methyl Acrylate (MA) | 0.79 | 0.97 | Random copolymer with azeotropic point |
| N-Acryloylmorpholine (ACMO) | Methyl Methacrylate (MMA) | - | - | Forms copolymers |
| N-Acryloylmorpholine (ACMO) | Styrene (ST) | - | - | Forms copolymers |
| N-Acryloylmorpholine (ACMO) | Vinyl Acetate (VA) | - | - | Forms copolymers |
This table is based on data for N-acryloylmorpholine and serves as a predictive model for the potential copolymerization behavior of this compound.
Application in Controlled Radical Polymerization (e.g., RAFT Polymerization)
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture, molecular weight, and dispersity. N-acryloylmorpholine has been successfully polymerized using RAFT, yielding well-defined polymers and block copolymers. acs.orgmdpi.com This control is crucial for the development of advanced materials with specific functionalities.
Given the structural similarity, it is highly probable that this compound can also be effectively polymerized via RAFT. The use of RAFT would enable the synthesis of block copolymers where one block consists of poly(this compound), allowing for the creation of amphiphilic structures or materials with distinct domains. For example, methacrylate end-capped poly(N-acryloylmorpholine) macromonomers have been synthesized via RAFT for use in concrete superplasticizers. mdpi.com A similar approach with the title compound could lead to novel polymer additives for various material applications.
Development of Functional Polymers and Hydrogels for Non-Biological Applications
The polymers derived from this compound are expected to have unique functional properties. The morpholine ring can impart hydrophilicity, while the 4-methylphenyl group would add hydrophobicity and rigidity. This combination could be exploited in the development of functional polymers for applications such as coatings, adhesives, and specialty membranes. For instance, polymers based on N-acryloylmorpholine are used in UV-curable resins. nih.gov
Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, represent another significant application area. While much of the research on poly(acryloylmorpholine)-based hydrogels is focused on biomedical applications nih.govmdpi.comresearchgate.netbohrium.com, the principles can be extended to non-biological uses. By copolymerizing this compound with a cross-linking agent, it would be possible to create hydrogels with tailored swelling behavior and mechanical properties. These could find use in areas such as absorbents for organic solvents, stimuli-responsive materials, or as components in soft robotics. The incorporation of the 4-methylphenyl group would likely result in hydrogels with a lower degree of swelling compared to those made from N-acryloylmorpholine alone, and potentially with enhanced thermal or mechanical stability.
Chemical Probes and Ligands for Target Identification
While specific research on the use of this compound as a chemical probe or ligand for non-biological target identification is limited, the broader class of chalcone (B49325) derivatives, to which this compound belongs, has shown potential in materials science. researchgate.netnih.gov Chalcones possess a reactive α,β-unsaturated carbonyl system that can participate in various chemical interactions.
The structure of this compound, with its potential for donor-acceptor interactions and specific steric and electronic profile, suggests it could be investigated as a ligand for metal ions or as a component in the development of chemical sensors. The morpholine and 4-methylphenyl groups can be systematically modified to tune the binding affinity and selectivity for specific targets. Although no direct evidence is available, the synthesis of derivatives of a known serotonergic ligand for the development of new insecticides demonstrates the feasibility of using such scaffolds for targeted molecular design. nih.gov This principle could be applied to the design of ligands for non-biological targets in materials science or analytical chemistry.
Agrochemical Potential
The morpholine ring is a key structural feature in a number of commercially successful fungicides. nih.govresearchgate.netnih.gov This has spurred significant research into the design and synthesis of new morpholine-containing compounds as potential agrochemical agents.
Design and Synthesis of Pesticidal Agents
The general structure of this compound is analogous to that of known cinnamic acid-derived fungicides. Structure-activity relationship (SAR) studies of these fungicides have provided insights into the features required for potent antifungal activity. mdpi.com
A study on a series of novel 4-[3-(pyrid-4-yl)-3-substituted phenyl acryloyl] morpholine derivatives, which are structurally very similar to the title compound, revealed significant fungicidal activity against various plant pathogens. nih.gov In this study, the phenyl group was substituted at different positions, and the nature of the substituent was varied to investigate its effect on antifungal efficacy. The results indicated that the electronic and steric properties of the substituents on the phenyl ring play a crucial role in determining the level of activity.
Table 2: Fungicidal Activity of Selected 4-[3-(pyrid-4-yl)-3-substituted phenyl acryloyl] morpholine Derivatives This table showcases the potential of the general structure of this compound in agrochemical design.
| Compound | Substituent on Phenyl Ring | Target Fungus | EC50 (µg/mL) |
| 4-20 | 4-Cl | Rhizoctonia solani | 28.94 |
| 4-21 | 4-CF3 | Rhizoctonia solani | 5.27 |
| 4-22 | 4-NO2 | Rhizoctonia solani | 0.87 |
| Carbendazim (Standard) | - | Rhizoctonia solani | 1.54 |
| Dimethomorph (Standard) | - | Rhizoctonia solani | 60.95 |
| 4-20 | 4-Cl | Phytophthora drechsler | 0.33 |
| 4-21 | 4-CF3 | Phytophthora drechsler | 0.27 |
| 4-22 | 4-NO2 | Phytophthora drechsler | 0.09 |
| Chlorothalonil (Standard) | - | Phytophthora drechsler | 20.39 |
| Dimethomorph (Standard) | - | Phytophthora drechsler | 0.24 |
Data from a study on analogous compounds, highlighting the potential for high fungicidal activity. nih.gov
Based on these findings, this compound, with its 4-methyl substituent on the phenyl ring, represents a viable candidate for development as a pesticidal agent. The methyl group, being an electron-donating group, would influence the electronic properties of the molecule and, consequently, its interaction with biological targets in pests. Further synthesis and screening of analogues with different substituents on the phenyl ring could lead to the discovery of new and effective agrochemicals. The design of such compounds often involves considering factors like the size, electronics, and lipophilicity of the substituents to optimize activity and selectivity.
Herbicidal and Plant Growth Regulation Properties
Research into the herbicidal and plant growth-regulating properties of morpholine derivatives is an active area of agrochemical development. mdpi.come3s-conferences.org While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of chalcone derivatives, to which this compound belongs, has shown significant potential in weed management and plant health.
Chalcones, which are precursors to flavonoids, are recognized for their phytotoxic potential and a wide range of biological activities. mdpi.com The herbicidal activity of chalcone structures is closely linked to the presence, number, and position of substituent groups on their aromatic rings, which influences their potency and selectivity. mdpi.com For instance, studies on various chalcone derivatives have demonstrated their ability to inhibit the germination and growth of weed species. mdpi.com
In a study on hydroxychalcones, various derivatives exhibited notable herbicidal effects against weed species like Amaranthus viridis. mdpi.com Specifically, certain substituted chalcones were found to decrease germination by over 50%. mdpi.com The structure-activity relationship appears to be a key factor, with substitutions at certain positions on the phenyl ring being strategic in synthesizing more effective chalcones. mdpi.com
Furthermore, research on new chalcone derivatives containing a morpholine moiety has indicated positive effects on plant health. nih.gov One study on chalcone derivatives with a morpholine-thiadiazole structure found that a lead compound, S14, not only showed antiviral activity against the Tobacco Mosaic Virus (TMV) but also significantly increased the chlorophyll (B73375) content in tobacco leaves. nih.gov This suggests an enhancement of the plant's photosynthetic capacity. nih.gov The same compound was also found to improve the disease resistance of tobacco. nih.gov
Herbicidal Activity of Related Chalcone Derivatives
| Compound/Class | Activity | Target Species | Reference |
| 3'-hydroxychalcones | Decreased germination by up to 53% | Amaranthus viridis | mdpi.com |
| Chalcone-morpholine-thiadiazole (S14) | Enhanced photosynthetic capacity and disease resistance | Tobacco (Nicotiana) | nih.gov |
Specialty Chemical Applications (e.g., Coatings, Additives)
The applications of this compound in the realm of specialty chemicals, such as coatings and additives, are not specifically detailed in current research. However, the broader family of morpholine derivatives is recognized for its versatility and use in various industrial applications. mdpi.com
Morpholine and its derivatives are utilized as building blocks in the synthesis of a range of chemical products. mdpi.com In the polymer and materials science sectors, morpholine derivatives have promising applications as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. mdpi.com These applications are critical for developing advanced materials with enhanced mechanical and thermal properties. mdpi.com
The morpholine nucleus is also known to be a key component in corrosion inhibitors, which are essential for protecting industrial equipment and maintaining infrastructure. e3s-conferences.org The utility of morpholine as a solvent and catalyst in various chemical reactions further underscores its importance in organic synthesis and industrial processes. mdpi.com
Given the reactive acryloyl group and the stable morpholine ring in its structure, this compound could theoretically find use in polymerization reactions, potentially as a monomer or an additive to modify polymer properties. The chalcone-like structure might also impart specific photo-reactive or other desirable characteristics to materials. However, without specific studies on this compound, its role in specialty chemical applications remains speculative.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
No published literature specifically details novel or existing synthetic routes for 4-[3-(4-methylphenyl)acryloyl]morpholine that would allow for a discussion on enhancing efficiency or sustainability. Research on related morpholine-chalcone hybrids suggests that Claisen-Schmidt condensation is a common method for this class of compounds, but specific conditions, yields, or green chemistry approaches for this particular molecule are not documented. nih.govacs.org
Advanced Computational Approaches for Deeper Mechanistic Understanding
There are no available computational studies, such as Density Functional Theory (DFT) or molecular dynamics simulations, that have been performed on this compound. nih.govresearchgate.net Consequently, there is no data on its molecular geometry, electronic properties, or reaction mechanisms to provide a basis for deeper mechanistic understanding.
Exploration of New Biological Targets and Pathways
The biological activity of this compound has not been evaluated in published studies. While other morpholine-based chalcones have been investigated for various biological activities, including antimicrobial and enzyme inhibition properties, no specific targets or pathways have been identified for this compound. nih.govnih.gov
Design of Next-Generation Derivatives with Improved Selectivity and Potency
As there is no foundational data on the biological activity or potency of the parent compound, this compound, there is no basis for discussing the rational design of next-generation derivatives. Structure-activity relationship (SAR) studies, which are essential for such design, have not been performed. e3s-conferences.org
Integration of this compound into Advanced Functional Materials
There are no reports on the use of this compound as a monomer or component in the development of functional materials. Research into polymers and hydrogels has utilized the simpler compound 4-acryloylmorpholine (B1203741), but not the specific title compound. scielo.brnih.govrsc.org
Potential for Combination Studies with Other Chemical Entities
Given the lack of information on the biological or pharmacological properties of this compound, there is no scientific basis to propose or evaluate its potential in combination studies with other chemical agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(4-methylphenyl)acryloyl]morpholine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process, including condensation of 4-methylphenylacryloyl chloride with morpholine under controlled conditions. Key parameters include temperature (maintained at 0–5°C during acylation), solvent selection (e.g., dichloromethane), and stoichiometric ratios (1:1.2 morpholine to acyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity .
Q. How can researchers reliably characterize the stereoisomeric composition (E/Z isomers) of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying isomer-specific proton environments, particularly the coupling constants of the acryloyl double bond (J ≈ 12–16 Hz for trans [E], 8–10 Hz for cis [Z]). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) can resolve isomers, while mass spectrometry confirms molecular integrity .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies should use buffered solutions (pH 6–8) to prevent hydrolysis of the acryloyl group. Accelerated degradation tests under UV light and elevated temperatures (40–60°C) can assess photostability and thermal stability .
Advanced Research Questions
Q. How do the E/Z isomers of this compound differ in bioactivity, and what experimental designs can isolate their effects?
- Methodological Answer : Isomer-specific bioactivity can be evaluated using enantiomerically pure samples obtained via preparative HPLC. In vitro assays (e.g., enzyme inhibition or antifungal activity) should compare IC₅₀ values for each isomer. Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to target proteins, such as fungal cytochrome P450 enzymes, explaining differential activity .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets, such as fungal cell membranes?
- Methodological Answer : Molecular Dynamics (MD) simulations (e.g., GROMACS) can model lipid bilayer penetration, focusing on the compound’s hydrophobic 4-methylphenyl group and polar morpholine ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and electron distribution to identify reactive sites for mutagenesis studies .
Q. How can researchers resolve contradictory data in biological assays, such as inconsistent antifungal efficacy across studies?
- Methodological Answer : Contradictions may arise from variations in fungal strain susceptibility or isomer ratios. Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal testing. Include internal controls (e.g., fluconazole) and quantify isomer ratios via HPLC in each batch. Cross-validate findings with gene expression profiling (RNA-seq) of treated fungal cultures .
Q. What advanced purification techniques address challenges in isolating trace impurities from synthetic batches?
- Methodological Answer : Preparative HPLC with a C18 column and gradient elution (acetonitrile/water) removes acylated byproducts. Recrystallization using ethanol/water mixtures (7:3 v/v) enhances purity. LC-MS/MS can identify impurities at ppm levels, while 2D NMR (HSQC, HMBC) confirms structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
